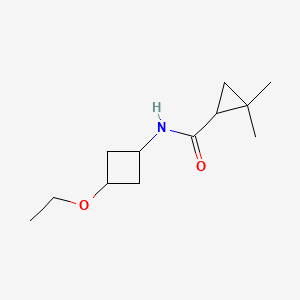![molecular formula C14H19NO4S B7337572 N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide](/img/structure/B7337572.png)
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide, also known as EOMSB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EOMSB is a small molecule that belongs to the class of sulfonylbenzamide compounds.
Wirkmechanismus
The mechanism of action of N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kappaB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the reduction of oxidative stress. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. However, a limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
For research on N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide include further elucidation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methylsulfonylbenzoic acid with oxalyl chloride, followed by the reaction with ethylene glycol and sodium hydride. The resulting product is then treated with N-methylmorpholine to form this compound. The purity of the compound can be improved by recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-13-12(8-9-19-13)15-14(16)10-4-6-11(7-5-10)20(2,17)18/h4-7,12-13H,3,8-9H2,1-2H3,(H,15,16)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMUWNAAAMAPKD-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-ethylcyclopropyl]-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7337489.png)
![2,6-dichloro-N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7337499.png)
![N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B7337505.png)
![[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B7337513.png)

![N-(3-ethoxycyclobutyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7337534.png)
![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7337544.png)

![N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide](/img/structure/B7337567.png)
![N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7337571.png)
![6-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7337576.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide](/img/structure/B7337578.png)
![1-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]-2-(1-propan-2-ylpyrazol-3-yl)ethanone](/img/structure/B7337581.png)
![(1R,9R)-N-(4,4-difluorocyclohexyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide](/img/structure/B7337588.png)
